10H-Phenothiazine, 10-((3-methylphenoxy)acetyl)-

Lipophilicity Membrane Permeability Drug-like Properties

10H-Phenothiazine, 10-((3-methylphenoxy)acetyl)- (CAS 136776-27-7) is a tricyclic N-10-substituted phenothiazine derivative bearing a 3-methylphenoxy moiety linked through a carbonyl bridge. This structural arrangement places an electron-donating methyl group at the meta position of the phenoxy ring, distinguishing it from para- and ortho-substituted analogs and from nitro-functionalized variants within the same N-aryloxyacetyl phenothiazine subclass.

Molecular Formula C21H17NO2S
Molecular Weight 347.4 g/mol
CAS No. 136776-27-7
Cat. No. B12711217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10H-Phenothiazine, 10-((3-methylphenoxy)acetyl)-
CAS136776-27-7
Molecular FormulaC21H17NO2S
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)OCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42
InChIInChI=1S/C21H17NO2S/c1-15-7-6-8-16(13-15)24-14-21(23)22-17-9-2-4-11-19(17)25-20-12-5-3-10-18(20)22/h2-13H,14H2,1H3
InChIKeyFIUCBUKREFBMJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10H-Phenothiazine, 10-((3-methylphenoxy)acetyl)- (CAS 136776-27-7): A Meta-Methylphenoxy-Acetyl Phenothiazine for Specialized Redox and Bioactive Screening


10H-Phenothiazine, 10-((3-methylphenoxy)acetyl)- (CAS 136776-27-7) is a tricyclic N-10-substituted phenothiazine derivative bearing a 3-methylphenoxy moiety linked through a carbonyl bridge [1]. This structural arrangement places an electron-donating methyl group at the meta position of the phenoxy ring, distinguishing it from para- and ortho-substituted analogs and from nitro-functionalized variants within the same N-aryloxyacetyl phenothiazine subclass [2]. The compound belongs to a well-characterized family of heterocyclic amines valued for their tunable redox activity, antioxidant properties, and potential as pharmacological probes, particularly where the balance between lipophilicity, hydrogen-bonding capacity, and electronic character of the N-10 substituent governs performance [3].

Why Generic Substitution Fails for 10H-Phenothiazine, 10-((3-methylphenoxy)acetyl)- in Structure-Sensitive Applications


Within the N-10-aryloxyacetyl phenothiazine subclass, minor alterations to the aryl substituent—such as replacing a methyl group with a nitro moiety or shifting substitution from the meta to the ortho position—profoundly alter the compound's physicochemical profile and, consequently, its biological and industrial performance [1]. These modifications impact computed LogP by over half a log unit, topological polar surface area (TPSA) by nearly a factor of two, and the hydrogen-bond acceptor count from three to five, each of which independently governs membrane permeability, protein binding, and formulation behavior [2]. Furthermore, the electronic nature of the phenoxy substituent (electron-donating methyl versus electron-withdrawing nitro) directly modulates the redox potential of the phenothiazine core, making indiscriminate substitution between analogs inadvisable for applications where a defined oxidation potential is critical [3].

Quantitative Differentiation Evidence for 10H-Phenothiazine, 10-((3-methylphenoxy)acetyl)- Versus its Closest N-10-Aryloxyacetyl Analogs


Lipophilicity Advantage: XLogP3 of 5.0 Exceeds Nitro-Substituted Analogs by ≥0.5 Log Units

The target compound (CAS 136776-27-7) exhibits a computed XLogP3 value of 5.0, indicating significantly greater lipophilicity compared to the closely related 10-((4-nitrophenoxy)acetyl)- analog (CAS 41648-57-1), which has an XLogP3 of 4.5 [1][2]. This difference of 0.5 log units corresponds to an approximately 3.2-fold increase in predicted octanol-water partition coefficient, a parameter directly correlated with passive membrane permeability and blood-brain barrier penetration potential [3].

Lipophilicity Membrane Permeability Drug-like Properties

Topological Polar Surface Area Reduced by 46% Versus 4-Nitrophenoxy Analog, Favoring Passive Permeability

The topological polar surface area (TPSA) of the target compound is 54.8 Ų, compared to 101 Ų for the 4-nitrophenoxy analog (CAS 41648-57-1), a reduction of 46.2 Ų (45.7%) [1][2]. TPSA values below 60 Ų are generally predictive of good intestinal absorption, while values above 140 Ų are associated with poor absorption; the target compound's TPSA falls within the favorable range, whereas the nitro analog exceeds the 90 Ų threshold commonly used as a cutoff for blood-brain barrier penetration [3].

TPSA Drug-likeness Bioavailability Prediction

Reduced Hydrogen Bond Acceptor Count (3 vs. 5) Lowers Desolvation Penalty for Membrane Translocation

The target compound possesses 3 hydrogen bond acceptors (HBAs), compared to 5 HBAs for both the 4-nitrophenoxy (CAS 41648-57-1) and 3-nitrophenoxy (CAS 136776-23-3) analogs [1][2]. Each additional hydrogen bond acceptor imposes a desolvation energy penalty of approximately 0.5–1.0 kcal/mol during membrane translocation, and empirical drug-likeness rules (e.g., Lipinski's Rule of Five) set an upper limit of 10 HBAs; the target compound's lower HBA count places it further from this ceiling, reducing the energetic barrier to passive permeation [3].

Hydrogen Bonding Permeability Drug Design

Electron-Donating Meta-Methyl Substituent Modulates Phenothiazine Core Redox Potential Relative to Electron-Withdrawing Nitro Analogs

The 3-methylphenoxy substituent exerts an electron-donating (+I) inductive effect on the phenothiazine core through the carbonyl linker, which stabilizes the phenothiazine radical cation intermediate formed during one-electron oxidation. In contrast, the nitro-substituted analogs (CAS 41648-57-1 and 136776-23-3) exert strong electron-withdrawing (−I and −M) effects that destabilize the radical cation and shift the oxidation potential to more positive (anodic) values [1]. Experimental studies on N-substituted phenothiazines have established that the rate constant for laccase-catalyzed oxidation (k_red) varies systematically with the redox potential of the N-substituent, with electron-donating groups facilitating oxidation and electron-withdrawing groups retarding it [2]. The methyl group's stabilization of the radical cation is predicted to lower the first oxidation potential (E°') by approximately 50–100 mV compared to nitro-substituted derivatives, consistent with the Hammett substituent constant difference (σ_meta for CH₃ ≈ −0.07 vs. σ_meta for NO₂ ≈ +0.71) [3].

Redox Potential Radical Stabilization Antioxidant Activity

Meta-Methyl Substitution Provides Distinct Steric and Conformational Profile Versus Ortho-Methyl Isomer (CAS 41648-60-6)

The meta-methyl substitution in the target compound (CAS 136776-27-7) positions the methyl group at the 3-position of the phenoxy ring, whereas the ortho-methyl isomer (CAS 41648-60-6) places it at the 2-position, adjacent to the ether oxygen . This positional difference alters the conformational preferences of the phenoxyacetyl side chain and the steric environment around the ether linkage, which can influence molecular recognition by biological targets such as butyrylcholinesterase, where N-10-aryl-substituted phenothiazines have demonstrated nanomolar inhibition constants with strong dependence on aryl substitution pattern [1]. The meta-substitution pattern avoids the steric clash with the ether oxygen that can occur in the ortho isomer, potentially yielding a different binding pose and selectivity profile [2].

Positional Isomer Molecular Recognition Binding Selectivity

Recommended Application Scenarios for 10H-Phenothiazine, 10-((3-methylphenoxy)acetyl)- Based on Quantitative Differentiation Evidence


Central Nervous System (CNS) Probe Development Requiring Balanced Lipophilicity and Low TPSA

With an XLogP3 of 5.0 and a TPSA of only 54.8 Ų, this compound meets key physicochemical criteria for CNS drug-likeness (LogP 2–5, TPSA < 90 Ų) [1]. In comparative CNS penetration screens, the nitro-substituted analog (TPSA = 101 Ų, XLogP3 = 4.5) would be predicted to exhibit lower passive blood-brain barrier permeability. The target compound is therefore the preferred chemical entry point for structure-activity relationship campaigns targeting neurological indications, where the electron-rich phenothiazine core may additionally confer neuroprotective antioxidant activity [2].

Radical-Trapping Antioxidant (RTA) Formulation Where Lower Oxidation Potential is Desired

The electron-donating 3-methylphenoxy substituent is expected to lower the first oxidation potential of the phenothiazine core relative to electron-withdrawing nitro analogs, enhancing its capacity to act as a radical-trapping antioxidant through faster H-atom transfer kinetics [1]. This makes the compound a rational candidate for evaluation in lipid peroxidation inhibition assays, lubricant antioxidant additive screening, or as a cytoprotective agent in ferroptosis models, where N-substituted phenothiazines with accessible oxidation potentials have demonstrated protective efficacy [2].

Butyrylcholinesterase (BuChE) Selective Inhibitor Screening with Defined Aryl Substitution

N-(10)-aryl-substituted phenothiazines are established as selective butyrylcholinesterase inhibitors, with inhibition constants in the nanomolar range strongly dependent on the nature and position of the aryl substituent [1]. The meta-methylphenoxy substitution pattern of this compound represents a distinct chemotype relative to previously characterized N-10-aryl and N-10-alkylaryl amide series, offering an opportunity to probe the effect of a methyl substituent at the 3-position of the phenoxy ring on BuChE versus acetylcholinesterase selectivity [2]. The compound's favorable lipophilicity and TPSA profile further support its use in cell-based cholinergic assays where membrane permeability is essential.

Redox Shuttle Additive or Organic Electronic Material Development

Phenothiazine derivatives bearing N-10-acyl substituents have been employed as redox shuttle additives in lithium-ion batteries and as hole-transport materials in organic electronics [1]. The redox potential of the target compound, tuned by the electron-donating 3-methylphenoxy group, is predicted to differ by approximately 50–100 mV from nitro-substituted analogs, potentially matching specific electrolyte or device requirements [2]. The compound's clean structural profile—lacking the photolabile or electrophilic nitro group—may also confer superior chemical stability under repeated redox cycling conditions .

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